ethyl 6-fluoro-1-methyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 6-fluoro-1-methyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone class. Quinolones are known for their broad-spectrum antibacterial properties. This compound is characterized by the presence of a fluorine atom, a pyrrolidine ring, and an ethyl ester group, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of ethyl 6-fluoro-1-methyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the pyrrolidine ring: This step involves nucleophilic substitution reactions where the pyrrolidine ring is introduced.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
Ethyl 6-fluoro-1-methyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolone N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Ethyl 6-fluoro-1-methyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: This compound is studied for its potential antibacterial and antiviral properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its efficacy in treating bacterial infections, particularly those resistant to conventional antibiotics.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 6-fluoro-1-methyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of the fluorine atom enhances its binding affinity to the target enzymes, increasing its antibacterial potency.
Comparison with Similar Compounds
Ethyl 6-fluoro-1-methyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate can be compared with other quinolone derivatives such as:
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar mechanism of action but different substituents on the quinoline core.
Levofloxacin: Another fluoroquinolone with a broader spectrum of activity and different pharmacokinetic properties.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria and anaerobes.
The uniqueness of this compound lies in its specific substituents, which may confer unique pharmacological properties and potential advantages in overcoming bacterial resistance.
Properties
IUPAC Name |
ethyl 6-fluoro-1-methyl-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c1-3-23-17(22)12-10-19(2)14-9-15(20-6-4-5-7-20)13(18)8-11(14)16(12)21/h8-10H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKQPVAFPUTOJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.